Liensinine Diperchlorate Exhibits Cell Line-Specific Anti-Proliferative IC50 Values Divergent from Neferine and Isoliensinine in Triple-Negative Breast Cancer Models
In a systematic comparison of lotus-derived bisbenzylisoquinoline alkaloids, liensinine (LIE) demonstrated cell line-dependent anti-proliferative potency that diverges significantly from its analogs neferine (NEF) and isoliensinine (ISO). In HCC1954 breast cancer cells, LIE exhibited an IC50 of 35.76 µM, whereas ISO and NEF were markedly more potent with IC50 values of 18.52 µM and 21.26 µM, respectively [1]. Conversely, in MDA-MB-468 cells, all three compounds showed overlapping potency (LIE: 14.14 µM; ISO: 12.19 µM; NEF: 10.46 µM) [1]. Most strikingly, in MDA-MB-231 TNBC cells, LIE produced a clear sigmoidal dose-response with an IC50 of 27.22 µM, NEF exhibited an IC50 of 31.82 µM, but ISO failed to elicit consistent dose-dependent inhibition, precluding reliable IC50 determination [1].
| Evidence Dimension | Anti-proliferative potency (IC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | HCC1954: 35.76 µM; MDA-MB-468: 14.14 µM; MDA-MB-231: 27.22 µM |
| Comparator Or Baseline | Neferine: HCC1954: 21.26 µM; MDA-MB-468: 10.46 µM; MDA-MB-231: 31.82 µM. Isoliensinine: HCC1954: 18.52 µM; MDA-MB-468: 12.19 µM; MDA-MB-231: no reliable IC50 |
| Quantified Difference | In HCC1954: LIE IC50 is 1.7-1.9x higher than ISO and NEF. In MDA-MB-468: LIE is within 1.4x of NEF. In MDA-MB-231: LIE is ~1.2x more potent than NEF, while ISO is inactive. |
| Conditions | 48-hour treatment, CCK-8 assay; cell lines: HCC1954, MDA-MB-468, MDA-MB-231 |
Why This Matters
This cell line-specific potency profile means that substituting liensinine with neferine or isoliensinine may drastically alter experimental outcomes in TNBC research, particularly in MDA-MB-231 models where isoliensinine is ineffective.
- [1] Li X, et al. Molecular Mechanisms Underlying the Anti-Tumor Activity of Lotus-Derived Alkaloids in Breast Cancer. Molecules. 2026 Mar 12;31(6):947. View Source
